N-[2-CHLORO-5-(PIPERIDINE-1-SULFONYL)PHENYL]-2-[(3-CYANO-5-OXO-5,6,7,8-TETRAHYDROQUINOLIN-2-YL)SULFANYL]ACETAMIDE
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Overview
Description
N-[2-CHLORO-5-(PIPERIDINE-1-SULFONYL)PHENYL]-2-[(3-CYANO-5-OXO-5,6,7,8-TETRAHYDROQUINOLIN-2-YL)SULFANYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine sulfonyl group, a cyano group, and a tetrahydroquinoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-CHLORO-5-(PIPERIDINE-1-SULFONYL)PHENYL]-2-[(3-CYANO-5-OXO-5,6,7,8-TETRAHYDROQUINOLIN-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of a phenyl ring, followed by the introduction of a piperidine sulfonyl group. The cyano group and the tetrahydroquinoline moiety are then added through subsequent reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-CHLORO-5-(PIPERIDINE-1-SULFONYL)PHENYL]-2-[(3-CYANO-5-OXO-5,6,7,8-TETRAHYDROQUINOLIN-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinoline derivatives, while reduction could lead to the formation of amine derivatives.
Scientific Research Applications
N-[2-CHLORO-5-(PIPERIDINE-1-SULFONYL)PHENYL]-2-[(3-CYANO-5-OXO-5,6,7,8-TETRAHYDROQUINOLIN-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-CHLORO-5-(PIPERIDINE-1-SULFONYL)PHENYL]-2-[(3-CYANO-5-OXO-5,6,7,8-TETRAHYDROQUINOLIN-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-CHLORO-5-(PIPERIDINE-1-SULFONYL)PHENYL]-2-[(3-CYANO-5-OXO-5,6,7,8-TETRAHYDROQUINOLIN-2-YL)SULFANYL]ACETAMIDE
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-(2-chloro-5-piperidin-1-ylsulfonylphenyl)-2-[(3-cyano-5-oxo-7,8-dihydro-6H-quinolin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O4S2/c24-18-8-7-16(34(31,32)28-9-2-1-3-10-28)12-20(18)26-22(30)14-33-23-15(13-25)11-17-19(27-23)5-4-6-21(17)29/h7-8,11-12H,1-6,9-10,14H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDIOCXJFHGAOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)CSC3=NC4=C(C=C3C#N)C(=O)CCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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